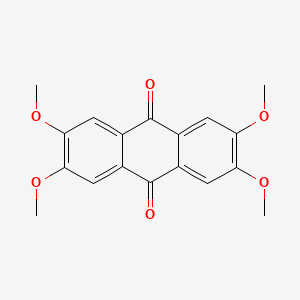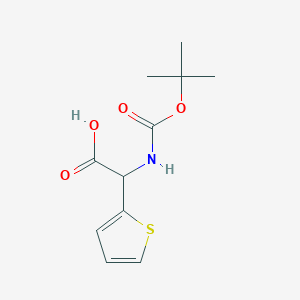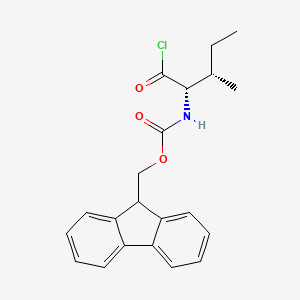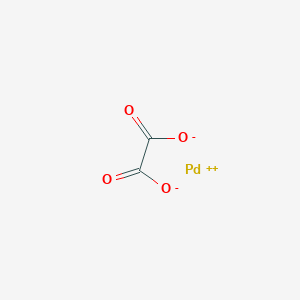
Methyl 4-amino-5-thiazolecarboxylate
Descripción general
Descripción
“Methyl 4-amino-5-thiazolecarboxylate” is a biochemical used for proteomics research . It has a molecular formula of C5H6N2O2S and a molecular weight of 158.18 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-5-thiazolecarboxylate” is represented by the formula C5H6N2O2S . The molecular weight is 158.18 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Methyl 4-amino-5-thiazolecarboxylate and its derivatives have been investigated for their corrosion inhibition properties. For instance, a study demonstrated the efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate in preventing the corrosion of AA6061 alloy in hydrochloric acid media. This compound acted as a mixed-type inhibitor, with its efficiency increasing with concentration and temperature, indicating chemisorption on the metal surface (Raviprabha & Bhat, 2019).
Antimicrobial Evaluation
In the field of antimicrobial research, methyl 4-amino-5-thiazolecarboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. A notable study synthesized a series of thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, showing significant inhibitory effects against certain Gram-positive bacteria and yeasts, highlighting the compound's potential as a building block in drug discovery (Balkan, Urgun, & Özalp, 2001).
Synthesis and Drug Discovery
Methyl 4-amino-5-thiazolecarboxylate plays a crucial role in synthetic and medicinal chemistry as a precursor or building block for various compounds with bioactive properties. Its utility in synthesizing hydroxy-substituted 2-aminobenzothiazole derivatives, which serve as versatile building blocks for drug discovery, demonstrates its significance in exploring chemical space around potential therapeutic targets (Durcik et al., 2020).
Structural Studies and Enzyme Inhibition
Moreover, methyl 4-amino-5-thiazolecarboxylate derivatives have been involved in studies related to enzyme inhibition and structural biology. For example, research into the inhibition effects of various thiadiazole derivatives on copper corrosion in chloride solutions involved quantum chemical investigations and impedance spectroscopy to elucidate the interactions at the molecular level, indicating the broader applicability of thiazole derivatives in corrosion science and potentially in designing inhibitors for other types of enzymatic and chemical reactions (Blajiev & Hubin, 2004).
Safety and Hazards
“Methyl 4-amino-5-thiazolecarboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .
Propiedades
IUPAC Name |
methyl 4-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVJYGMYJCSUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578711 | |
| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-thiazolecarboxylate | |
CAS RN |
278183-10-1 | |
| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)






![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)


